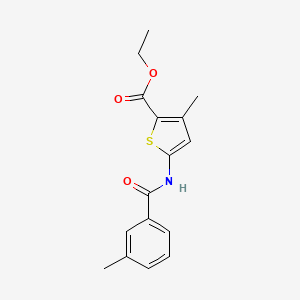

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 3-methylbenzamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. The compound’s structural versatility allows for comparisons with derivatives bearing variations in substituents, heterocyclic cores, and bioactivity profiles.

Properties

IUPAC Name |

ethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMZEBCKKWXORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the thiophene derivative and 3-methylbenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

The amide group at position 5 is stable under mild hydrolysis conditions but can be cleaved under strong acidic (e.g., 6M HCl, 110°C) or basic (e.g., LiOH, 100°C) conditions to form 5-amino-3-methylthiophene-2-carboxylate derivatives.

Oxidation Reactions

The thiophene sulfur and methyl/benzamido substituents are susceptible to oxidation:

| Target Site | Reagents | Product | Notes |

|---|---|---|---|

| Thiophene Sulfur | mCPBA, CH₂Cl₂, 0°C | Sulfoxide or sulfone derivatives | Stoichiometry controls oxidation depth |

| Methyl Group | KMnO₄, H₂O, 80°C | Carboxylic acid at position 3 | Over-oxidation can degrade the ring |

For example, oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts the thiophene sulfur to sulfoxide (1 eq.) or sulfone (2 eq.) without affecting the ester or amide groups.

Reduction Reactions

Functional groups undergo selective reduction:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → rt | Ethanol and thiophene methanol derivative | 60–70% |

| Amide Reduction | BH₃·THF, reflux, 12 h | Benzylamine and thiophene methylamine analog | 50–55% |

Reduction of the ester group prioritizes the carbonyl, while amide reduction requires stronger agents like borane-THF.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, directed by substituents:

| Reagent | Position | Product | Directing Effects |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | Nitro derivative at position 4 | Methyl and ester groups are meta-directing |

| Br₂/FeBr₃ | C-4 | Bromo derivative at position 4 | Amide group is weakly deactivating |

The 3-methylbenzamido group at position 5 exerts a steric and electronic influence, favoring substitution at position 4.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at position 5 | Modular synthesis of extended π-systems |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl amides | Drug discovery intermediates |

These reactions are facilitated by the electron-withdrawing ester and amide groups, which activate the ring toward cross-coupling.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| PCl₅, POCl₃ | 110°C, 4 h | Thieno[3,2-d]pyrimidin-4-one | Intramolecular cyclization |

| NH₂NH₂·H₂O | EtOH, reflux | Thiophene-fused triazole | Hydrazine-mediated ring closure |

Cyclization is driven by the proximity of reactive groups, such as the ester and amide.

Biological Activity and Mechanistic Insights

While not a reaction, the compound’s interactions with biological targets highlight its reactivity:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitotic processes. Specifically, it was observed to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through competitive inhibition of proteins involved in mitotic spindle formation, such as HSET (KIFC1) .

Antimicrobial Properties : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Organic Synthesis

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, makes it a versatile intermediate in organic synthesis .

Materials Science

The compound is being explored for its potential applications in developing organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for incorporation into devices that utilize organic materials for electronic functions .

Case Study 1: Anticancer Activity

In a notable study, this compound was tested against various cancer cell lines, demonstrating micromolar inhibition through the induction of apoptosis. The study provided insights into its mechanism involving competitive inhibition with key proteins necessary for mitotic spindle formation .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results showed significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved would vary based on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

Thiophene derivatives are often compared to furan or pyrrole analogs due to electronic and steric differences in their heterocyclic cores. For example:

- Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (DAS Value: [43]) and its benzo[b]furan analog (DAS Value: [44]) differ in the heterocyclic core (thiophene vs. furan). The thiophene analog exhibits higher rigidity and electron-richness, which may enhance π-π stacking interactions in biological systems .

- Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate (MW: 292.31) replaces the 3-methylbenzamido group with a nitro-substituted phenyl ring.

Substituent Effects on Reactivity and Bioactivity

Substituents at the 3- and 5-positions significantly influence properties:

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate introduces a second ester group (position 4) and an acetamido moiety.

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate incorporates bromo and cyano groups, enhancing electrophilicity for nucleophilic substitutions. The bromo group serves as a leaving site for further derivatization, a feature absent in the target compound .

- Ethyl 3-methyl-5-[(N-methyl-C-phenylcarbonimidoyl)amino]thiophene-2-carboxylate (CID 8105872) replaces the benzamido group with a methyl-substituted carbonimidoyl group. This modification alters hydrogen-bonding patterns and steric bulk, which could affect binding affinity in biological targets .

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Biological Relevance : Compounds with benzamido or imidazole substituents () show promise in targeting enzymes like SARS-CoV-2 Mpro, suggesting the target compound could be optimized for similar applications .

- Crystallographic Insights : Structural analogs (e.g., ) are often analyzed via SHELX software () or ORTEP (), providing models for predicting the target compound’s conformation and intermolecular interactions.

Biological Activity

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an ethyl ester and a benzamido group, which contributes to its biological properties. The synthesis typically involves:

- Formation of the Thiophene Ring : Synthesized via the Gewald reaction, which combines a ketone, α-cyanoester, and sulfur.

- Benzamido Group Introduction : Achieved through amide coupling with 3-methylbenzoic acid using EDCI and HOBt as coupling agents.

- Esterification : Finalized by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites on proteins, while the thiophene ring participates in π-π stacking interactions. These interactions can modulate protein activity, leading to various therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

- Anti-inflammatory Activity : It has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations show that it may induce apoptosis in cancer cells by disrupting cellular pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the compound's structure affect its biological activity. For example:

- Substituting different groups on the thiophene or benzamido moieties can significantly alter potency against specific biological targets.

- The presence of electron-withdrawing or electron-donating groups can enhance or diminish binding affinity and efficacy .

In Vitro Studies

- A study demonstrated that this compound exhibited micromolar inhibition of key enzymes involved in cancer progression. The compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells was particularly noteworthy .

- Another investigation focused on its antimicrobial properties, revealing that it effectively inhibited growth in several pathogenic bacteria, supporting its potential development as an antibiotic agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 4-Methyl-2-(3-benzamidopropanamido)thiazole-5-carboxylate | Anticancer | Different heterocyclic core |

| Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate | Antimicrobial | Lacks benzamido group |

This table illustrates how variations in functional groups and core structures lead to distinct biological activities.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of ethyl acetoacetate with sulfur and substituted amines under reflux conditions to form the thiophene core (Gewald reaction) . (ii) Subsequent benzamidation using 3-methylbenzoyl chloride or isothiocyanate derivatives in 1,4-dioxane or THF, monitored by TLC for reaction completion . (iii) Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

- Key Analytical Data : Intermediate characterization includes hydrogen bond donor/acceptor counts (e.g., XlogP ~4) and topological polar surface area (~89.8 Ų) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2–7.8 ppm) and confirms carboxylate/amide linkages .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzamidation step in the synthesis?

- Methodological Answer :

- Solvent Selection : Use THF over 1,4-dioxane for improved solubility of intermediates, reducing side-product formation .

- Catalysis : Add triethylamine (1.5–2.0 eq.) to neutralize HCl byproducts and enhance nucleophilic attack efficiency .

- Reaction Monitoring : Employ TLC (silica gel, hexane/ethyl acetate 7:3) to track reaction progress and terminate at 85–90% conversion to minimize hydrolysis .

Q. How to resolve contradictions in regioselectivity during thiophene ring functionalization?

- Methodological Answer :

- X-ray Crystallography : Definitive structural confirmation of substitution patterns (e.g., 5-position vs. 4-position) to rule out isomeric byproducts .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distributions, guiding rational design of substituent placement .

- Comparative NMR Analysis : Contrast experimental spectra with simulated data (e.g., ACD/Labs) to identify unexpected regiochemical outcomes .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., –NO2 at the 4-position) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute the 3-methylbenzamido group with thiazole or isoxazole moieties to evaluate pharmacokinetic improvements .

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., COX-2 for anti-inflammatory studies) .

Q. What methodologies are recommended for evaluating biological activity in vitro?

- Methodological Answer :

- Cytotoxicity Assays : MTT or SRB protocols using cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .

- Enzyme Inhibition Studies : Kinetic assays (e.g., UV-Vis spectroscopy) to measure inhibition constants (Ki) against targets like tyrosine kinases .

- ADMET Profiling : Microsomal stability tests (e.g., human liver microsomes) and Caco-2 permeability assays to predict oral bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar thiophene derivatives?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples from ethanol/water and compare DSC thermograms to exclude solvent inclusion artifacts .

- Interlaboratory Calibration : Validate melting point apparatuses using USP reference standards (e.g., caffeine, vanillin) .

- Synthonic Analysis : Correlate melting points with substituent polarity (e.g., –CN vs. –OCH3) to identify outliers due to structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.